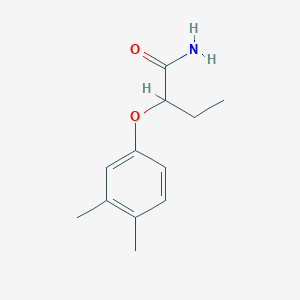

2-(3,4-Dimethylphenoxy)butanamide

Description

2-(3,4-Dimethylphenoxy)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a phenoxy group bearing methyl groups at the 3- and 4-positions of the aromatic ring. The methyl groups on the phenoxy moiety influence electronic and steric effects, which may modulate acidity, solubility, and biological activity .

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYUVKFZFVKGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)OC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)butanamide typically involves the reaction of 3,4-dimethylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of 2-(3,4-Dimethylphenoxy)butanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)butanamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-(3,4-dimethylphenoxy)butanamide and related compounds:

Pharmacological and Industrial Relevance

- Lipophilicity and Bioavailability: The compound from , with a dimethoxyphenethyl chain, demonstrates higher molecular weight (371.48 g/mol) and lipophilicity compared to the simpler 3,4-dimethylphenoxybutanamide. This could enhance membrane permeability but reduce aqueous solubility .

- Pharmaceutical Impurities: Compounds like N-[3-acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide () are byproducts in drug synthesis. Their structural deviations from parent drugs (e.g., acebutolol) may alter safety profiles, underscoring the need for rigorous quality control .

Research Findings and Implications

- Substituent Position Effects: Methyl groups at the 3,4-positions likely confer intermediate electronic effects compared to 2,4- or 2,6-substituted analogs. This may balance acidity and reactivity, making 2-(3,4-dimethylphenoxy)butanamide a candidate for further optimization in drug design.

- Stereoisomer Activity: Stereospecific derivatives () show that minor structural changes can drastically affect efficacy. For example, (R)- vs. (S)-configurations may yield differences in binding affinity to enzymes or receptors .

- Synthetic Challenges: The low electrophilic character of carbonyl carbons in similar compounds () suggests that nucleophilic substitution or condensation reactions for 2-(3,4-dimethylphenoxy)butanamide may require tailored catalysts or solvents.

Biological Activity

2-(3,4-Dimethylphenoxy)butanamide is an organic compound with the molecular formula C_{12}H_{17}NO and a molecular weight of approximately 193.27 g/mol. This compound features an amide functional group linked to a butane chain, which is further substituted with a 3,4-dimethylphenoxy moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Biological Activity Overview

Research indicates that compounds similar to 2-(3,4-Dimethylphenoxy)butanamide exhibit various biological activities. These include:

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have been studied for their potential to reduce inflammation.

- Anticancer Activity : Preliminary studies suggest that certain analogs may inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Potential to reduce inflammatory responses | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of butanamide compounds, including 2-(3,4-Dimethylphenoxy)butanamide, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Anticancer Potential

In vitro studies have explored the anticancer potential of 2-(3,4-Dimethylphenoxy)butanamide. One notable study focused on its effects on glioblastoma multiforme (GBM) cells. The results indicated that the compound inhibits glycolysis in cancer cells, leading to reduced viability and proliferation. This aligns with findings from similar compounds that target metabolic pathways in cancer treatment.

The biological activity of 2-(3,4-Dimethylphenoxy)butanamide can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly in cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.

- Receptor Interaction : Potential interactions with specific receptors could modulate signaling pathways related to inflammation and cell growth.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits glycolytic enzymes in cancer cells |

| Membrane Disruption | Integrates into membranes, disrupting function |

| Receptor Interaction | Modulates signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.